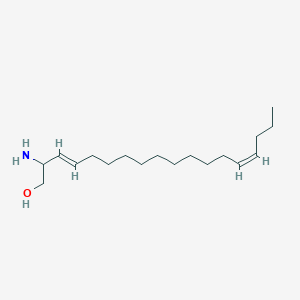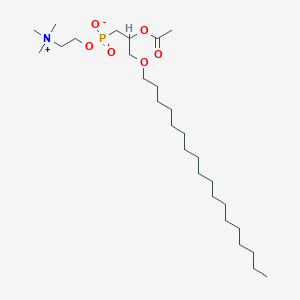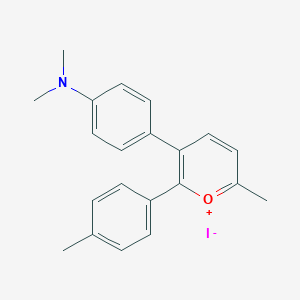
2-Methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium iodide (known as MMDPPI) is a synthetic organic compound that belongs to the pyrylium family. It is a fluorescent dye that is commonly used in scientific research for imaging and labeling purposes. MMDPPI is a popular choice because of its unique properties, such as high quantum yield, photostability, and low toxicity.
Applications De Recherche Scientifique
MMDPPI is widely used in scientific research as a fluorescent probe for imaging and labeling applications. It can be used to label proteins, DNA, and RNA in living cells and tissues. MMDPPI has been used in various fields of research such as cell biology, neuroscience, and biochemistry. It has been used to study the dynamics of protein-protein interactions, membrane trafficking, and gene expression.
Mécanisme D'action
The mechanism of action of MMDPPI is based on its ability to bind to biological molecules such as proteins and nucleic acids. MMDPPI is a cationic dye that binds to negatively charged molecules through electrostatic interactions. Once bound, MMDPPI emits fluorescence when excited by light. The fluorescence signal can be used to visualize the location and movement of the labeled molecules.
Effets Biochimiques Et Physiologiques
MMDPPI has low toxicity and does not have any significant biochemical or physiological effects on living cells or tissues. It has been shown to be non-cytotoxic and non-mutagenic in vitro and in vivo. However, it is important to note that the concentration and duration of exposure can affect the viability of cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MMDPPI in lab experiments include its high quantum yield, photostability, and low toxicity. It is also easy to use and can be readily synthesized in the lab. The limitations of using MMDPPI include its sensitivity to pH and ionic strength, which can affect its binding affinity to biological molecules. It is also important to note that MMDPPI is not suitable for use in live animal studies due to its limited tissue penetration.
Orientations Futures
For the use of MMDPPI include the development of new fluorescent probes and the use of MMDPPI in the development of new diagnostic and therapeutic tools for diseases.
Méthodes De Synthèse
The synthesis of MMDPPI involves the reaction of 2-methyl-4,6-bis(dimethylamino)phenol with iodine in the presence of sulfuric acid. The resulting product is a yellow powder that is soluble in organic solvents such as methanol and acetonitrile. The purity of MMDPPI can be improved by recrystallization or column chromatography.
Propriétés
Numéro CAS |
151921-86-7 |
|---|---|
Nom du produit |
2-Methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium iodide |
Formule moléculaire |
C21H22INO |
Poids moléculaire |
431.3 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[6-methyl-2-(4-methylphenyl)pyrylium-3-yl]aniline;iodide |
InChI |
InChI=1S/C21H22NO.HI/c1-15-5-8-18(9-6-15)21-20(14-7-16(2)23-21)17-10-12-19(13-11-17)22(3)4;/h5-14H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
NQEUPWHFPCMOCI-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=[O+]2)C)C3=CC=C(C=C3)N(C)C.[I-] |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C=CC(=[O+]2)C)C3=CC=C(C=C3)N(C)C.[I-] |
Synonymes |
2-Me-bis(diMeNHPh)pyrylium 2-methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium 2-methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



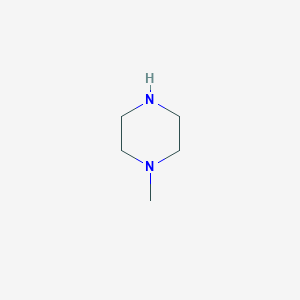
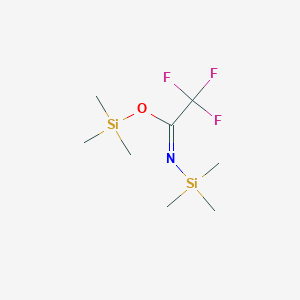
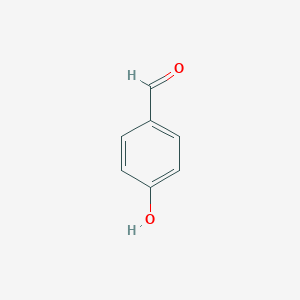
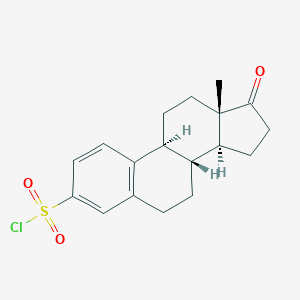
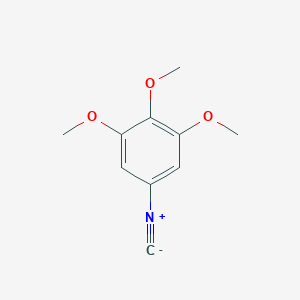
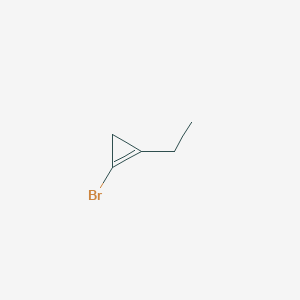
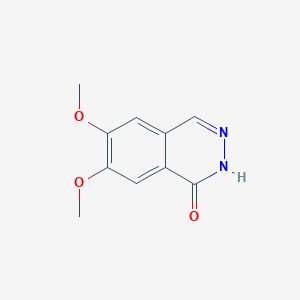
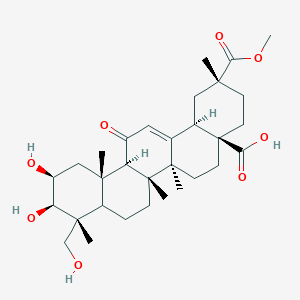
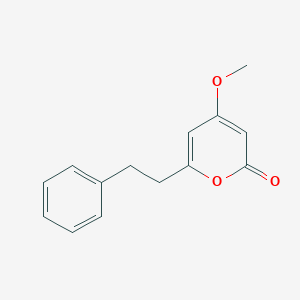
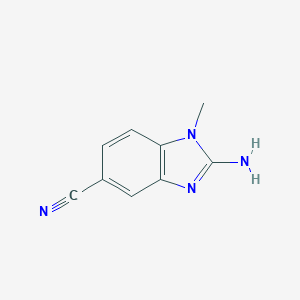
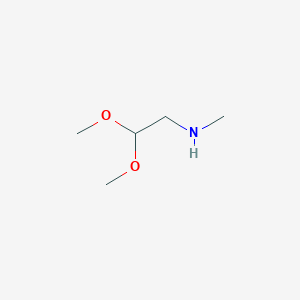
![2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone](/img/structure/B117272.png)
